molecular formula C17H12O2 B14204952 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- CAS No. 827319-25-5

2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl-

Cat. No.: B14204952
CAS No.: 827319-25-5
M. Wt: 248.27 g/mol
InChI Key: AZGOEGQSWNRLAC-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl-: is an organic compound with the molecular formula C17H12O2 . This compound is characterized by the presence of a propynone group attached to a phenyl ring and an acetylphenyl group. It is a member of the propargyl ketones family, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and 4-acetylbenzaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or methanol.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of phenylacetylene to 4-acetylbenzaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can be employed depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 1-(4-acetylphenyl)-3-(2-aminophenyl)
  • 3-(4-acetylphenyl)-1-phenylprop-2-yn-1-one

Uniqueness

2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

827319-25-5

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

3-(4-acetylphenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C17H12O2/c1-13(18)15-10-7-14(8-11-15)9-12-17(19)16-5-3-2-4-6-16/h2-8,10-11H,1H3

InChI Key

AZGOEGQSWNRLAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

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